molecular formula C14H17ClN4O B6428686 2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide CAS No. 2034561-82-3

2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide

Cat. No. B6428686
CAS RN: 2034561-82-3
M. Wt: 292.76 g/mol
InChI Key: CBFOFQKHRQPNJJ-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]benzamide” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives often involves reactions with various reagents. For instance, quinazoline derivatives were treated with chloroacetyl chloride to produce the 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives . The final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .


Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. For example, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C . They exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance .

Safety and Hazards

The safety of triazole derivatives has been evaluated in various studies. For instance, the safety of some synthesized compounds was evaluated on MRC-5 as a normal cell line, revealing that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Given the versatile biological activities of triazole derivatives, there is a significant interest in further developing and studying these compounds . The discovery and development of more effective and potent agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, future research may focus on synthesizing new triazole derivatives and evaluating their potential therapeutic applications.

properties

IUPAC Name

2-chloro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(2)13(9-19-8-7-16-18-19)17-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFOFQKHRQPNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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